

Application Notes: Usp28-IN-4 in Combination with Chemotherapy

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Compound of Interest

Compound Name: *Usp28-IN-4*

Cat. No.: *B12399517*

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Introduction

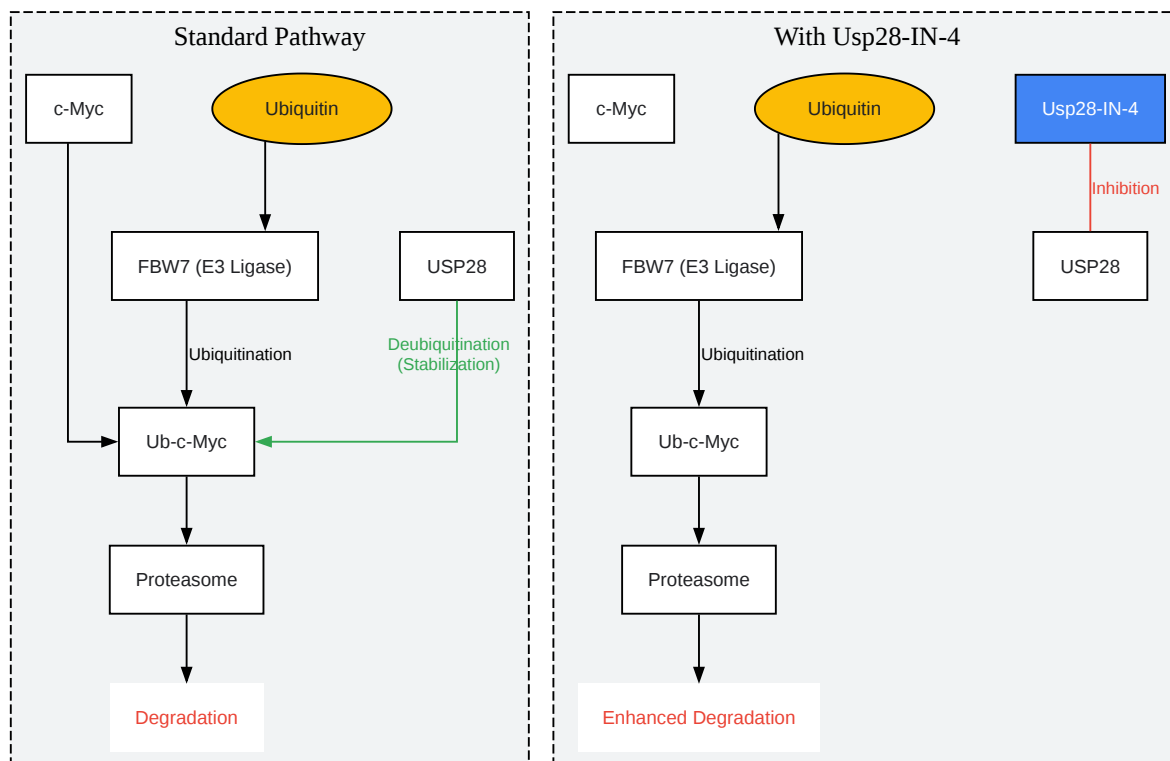
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator in oncogenic processes.[1] By removing ubiquitin tags from substrate proteins, USP28 rescues them from proteasomal degradation, thereby increasing their stability and activity.[1] Key substrates of USP28 include prominent oncoproteins such as c-Myc, c-Jun, and Notch1, as well as factors involved in the DNA damage response (DDR) like CHK2 and 53BP1.[2][3][4][5][6][7] High expression of USP28 is found in various cancers, including colon and breast carcinomas, where it is essential for tumor-cell proliferation.[4]

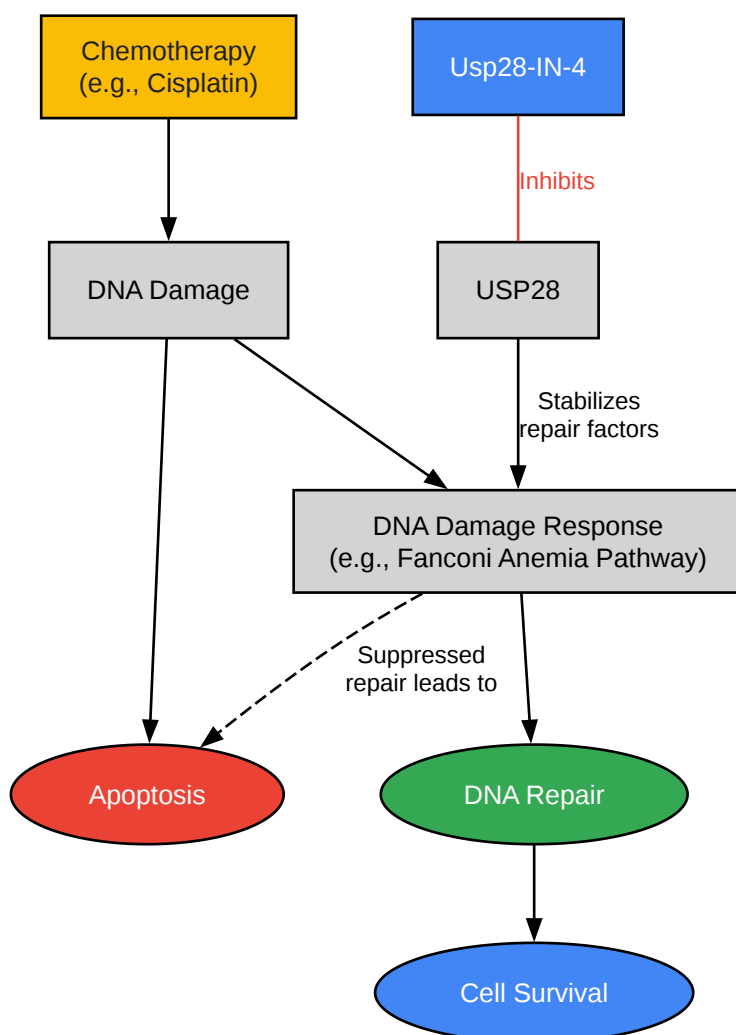
Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28.[8] Its ability to promote the degradation of key cancer drivers makes it a promising candidate for targeted therapy.[8] Furthermore, the role of USP28 in the DNA damage response suggests a strong rationale for combining USP28 inhibitors with conventional chemotherapy.[9][10] This combination aims to create a synergistic effect, enhancing therapeutic efficacy and potentially overcoming chemotherapy resistance.[1][9] These notes provide an overview of the mechanism, application, and protocols for utilizing **Usp28-IN-4** in combination with chemotherapy agents.

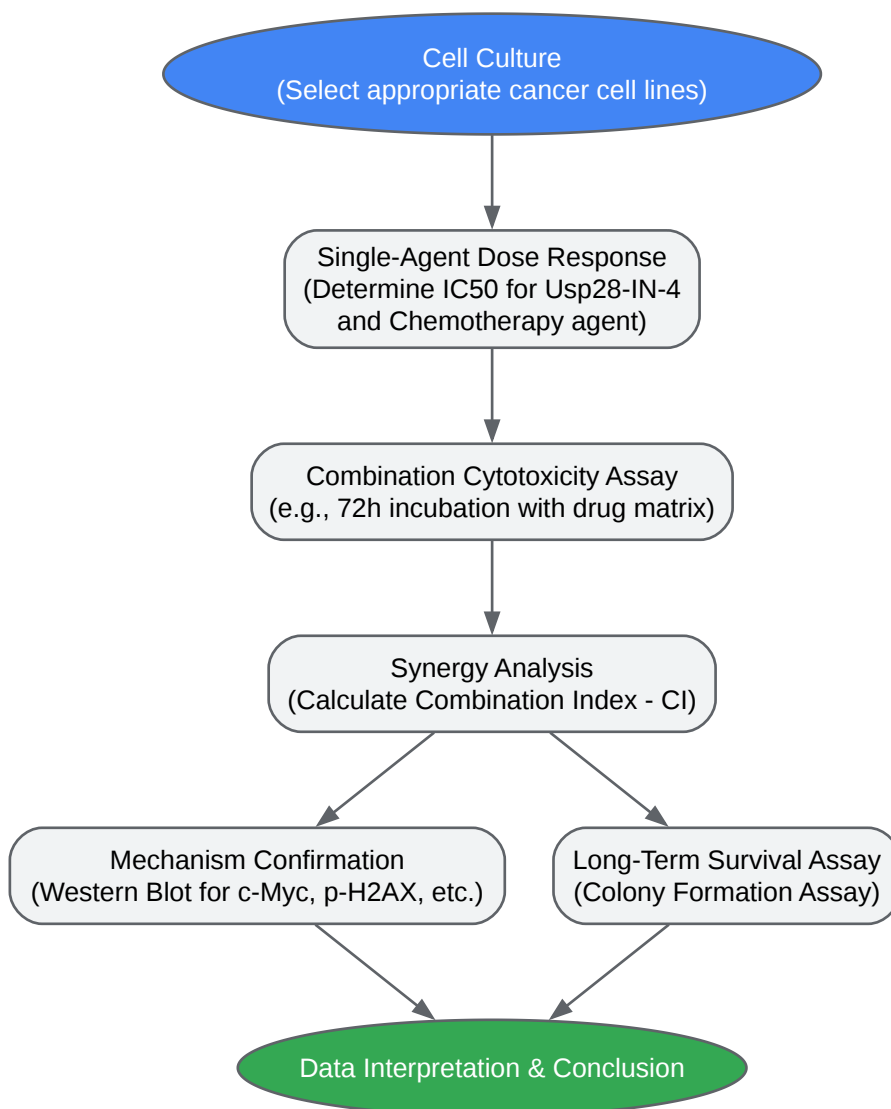
Mechanism of Action

Destabilization of Oncoproteins

USP28 counteracts the action of the SCF(FBW7) E3 ubiquitin ligase, which targets oncoproteins like c-Myc for degradation.[2][11] By deubiquitinating these substrates, USP28 ensures their stability, promoting cell proliferation and tumor growth.[5][12] **Usp28-IN-4** inhibits this activity, leading to increased ubiquitination and subsequent proteasomal degradation of these oncoproteins.[1][8]







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- To cite this document: BenchChem. [Application Notes: Usp28-IN-4 in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12399517#using-usp28-in-4-in-combination-with-chemotherapy>]

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